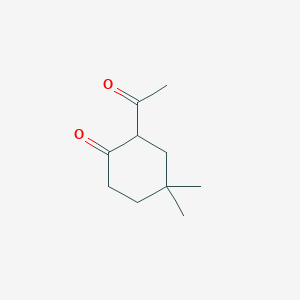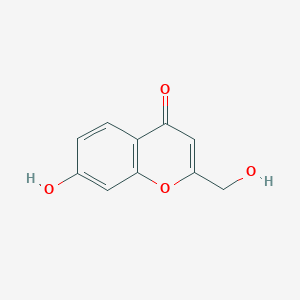
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one
Overview
Description
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been widely studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of coumarin derivatives often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. The Pechmann and Knoevenagel reactions are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted coumarins, quinones, and dihydro derivatives .
Scientific Research Applications
7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, such as anticoagulant and anti-inflammatory agents.
Industry: Coumarin derivatives are used in the production of perfumes, dyes, and optical brighteners
Mechanism of Action
The mechanism of action of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of DNA gyrase .
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.
4-Hydroxycoumarin: Used as an anticoagulant (e.g., warfarin).
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde: Exhibits antifungal and antibacterial activities.
Uniqueness: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one stands out due to its unique hydroxymethyl group at the 2-position, which enhances its solubility and reactivity. This structural feature allows for the formation of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
220077-08-7 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-hydroxy-2-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-4-9(13)8-2-1-6(12)3-10(8)14-7/h1-4,11-12H,5H2 |
InChI Key |
JDADHEKMRZBYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
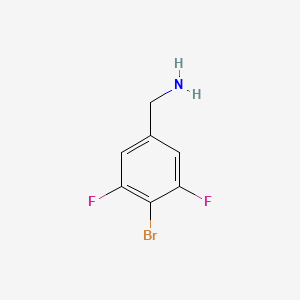
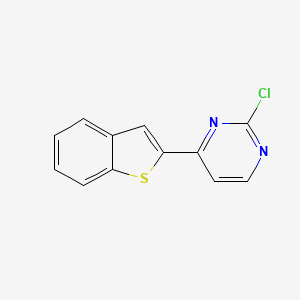
![Benzyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8774849.png)
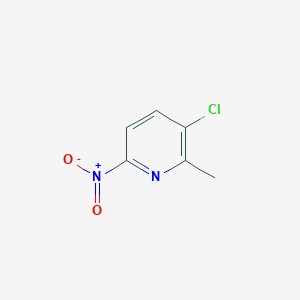
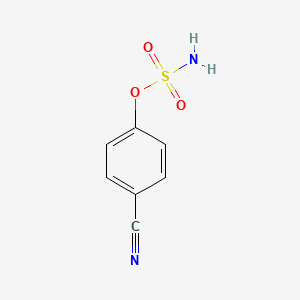
![N-Isopropylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8774856.png)
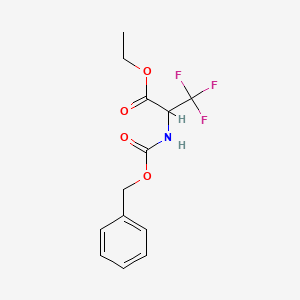
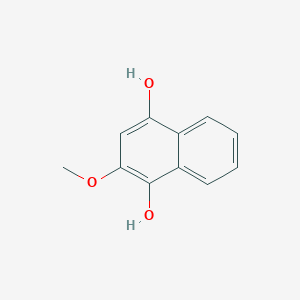
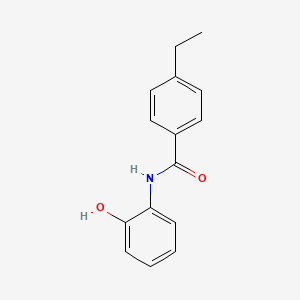
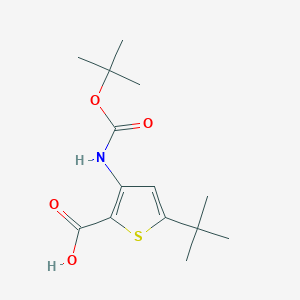
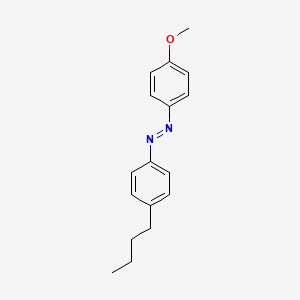
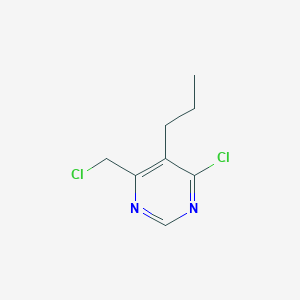
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8774918.png)
